

Technical Guide: ^1H and ^{13}C NMR Spectral Data of Hexaethyldisiloxane

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Compound of Interest

Compound Name: Hexaethyldisiloxane

Cat. No.: B1329380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **hexaethyldisiloxane**. The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in drug development and chemical analysis.

^1H and ^{13}C NMR Spectral Data

The NMR spectral data for **hexaethyldisiloxane** has been acquired in deuterated chloroform (CDCl_3) and referenced to tetramethylsilane (TMS) at 0.00 ppm. The data presented here is a compilation from verified sources.

Table 1: ^1H NMR Spectral Data of Hexaethyldisiloxane

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
$-\text{CH}_3$ (Methyl)	0.96	Triplet (t)	8.0	18H
$-\text{CH}_2-\text{Si}$ (Methylene)	0.55	Quartet (q)	4.0*	12H

Note: The reported coupling constant of 4.0 Hz for the methylene quartet is noted as potentially atypical for a standard ethyl group and may be subject to second-order effects or experimental conditions.

Table 2: ^{13}C NMR Spectral Data of Hexaethyldisiloxane

Signal Assignment	Chemical Shift (δ) ppm
-CH ₃ (Methyl)	7.40
-CH ₂ -Si (Methylene)	6.25

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra of **hexaethyldisiloxane**.

Sample Preparation

- Analyte: **Hexaethyldisiloxane** (minimum 98% purity).
- Solvent: Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Concentration: Prepare a solution of approximately 5-10 mg of **hexaethyldisiloxane** in 0.6-0.7 mL of the deuterated solvent.
- Procedure:
 - Accurately weigh the **hexaethyldisiloxane** into a clean, dry vial.
 - Add the deuterated solvent using a calibrated pipette.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

For ^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single pulse (zg30 or similar)
- Number of Scans: 16 to 32
- Relaxation Delay (d1): 1.0 - 2.0 seconds
- Acquisition Time (aq): 3 - 4 seconds
- Spectral Width (sw): 16 ppm (centered around 4-5 ppm)
- Temperature: 298 K

For $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:

- Spectrometer Frequency: 100.6 MHz
- Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
- Number of Scans: 1024 to 2048 (or more, depending on desired signal-to-noise)
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): 1.0 - 1.5 seconds
- Spectral Width (sw): 200 ppm (centered around 100 ppm)
- Decoupling: Broadband proton decoupling during acquisition.
- Temperature: 298 K

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants.

Visualization of Hexaethyldisiloxane Structure and NMR Assignments

The following diagram illustrates the molecular structure of **hexaethyldisiloxane**, with the chemically equivalent protons and carbons labeled to correspond with the NMR data tables.

Molecular structure of **Hexaethyldisiloxane** with NMR signal assignments.

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